gordonoside J
Description
This compound is a natural product found in Polyspora chrysandra with data available.
Structure
2D Structure
Properties
CAS No. |
1293918-32-7 |
|---|---|
Molecular Formula |
C57H90O25 |
Molecular Weight |
1175.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9S,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C57H90O25/c1-10-23(2)47(73)77-32-18-52(3,4)17-25-24-11-12-30-54(7)15-14-31(53(5,6)29(54)13-16-55(30,8)56(24,9)44(69)45(70)57(25,32)22-59)78-51-43(82-49-38(67)36(65)35(64)28(19-58)76-49)40(39(68)41(80-51)46(71)72)79-50-42(34(63)27(61)21-75-50)81-48-37(66)33(62)26(60)20-74-48/h10-11,25-45,48-51,58-70H,12-22H2,1-9H3,(H,71,72)/b23-10-/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42+,43+,44-,45+,48-,49-,50-,51+,54-,55+,56-,57+/m0/s1 |
InChI Key |
GMMMRIWOKNYPOM-BFYDJWHYSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC(C[C@@H]2[C@]1([C@@H]([C@@H]([C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)O)O)CO)(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(C(C(C3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)O)CO)(C)C |
Origin of Product |
United States |
Occurrence and Isolation Methodologies of Gordonoside J
Gordonoside J is a C21-steroidal glycoside that has been isolated from Hoodia gordonii, a succulent plant belonging to the Apocynaceae family. ijpsjournal.comresearchgate.net This plant, native to the arid regions of Southern Africa, is a known source of various pregnane (B1235032) glycosides. nih.govcsir.co.za this compound is found in the aerial parts of the plant. researchgate.netcabidigitallibrary.org
The isolation of this compound and related compounds from Hoodia gordonii is a multi-step process that involves extraction, partitioning, and chromatographic separation. The general methodology is outlined below:
Extraction : The process typically begins with the dried and milled aerial parts of H. gordonii. These are subjected to extraction with an organic solvent mixture, such as methanol-dichloromethane, to draw out a wide range of phytochemicals, including the desired steroidal glycosides. csir.co.za
Solvent-Solvent Partitioning : The resulting crude extract is then subjected to solvent-solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases. This step helps to fractionate the extract, concentrating the glycosides into a specific fraction and removing unwanted substances like fats and waxes. csir.co.za
Chromatographic Purification : The glycoside-rich fraction undergoes extensive purification using various column chromatography techniques. csir.co.za High-performance liquid chromatography (HPLC) is a key method used for the fine separation and purification of individual compounds from the complex mixture. nih.gov The use of reversed-phase columns with gradient mobile phases, such as water and acetonitrile, allows for the successful isolation of specific glycosides like this compound. nih.gov
This systematic approach allows for the isolation of pure this compound, making it available for detailed structural analysis.
| Step | Description | Purpose | Typical Solvents/Materials |
|---|---|---|---|
| 1. Plant Material Preparation | Aerial parts of Hoodia gordonii are dried and milled into a fine powder. | To increase the surface area for efficient solvent extraction. | Dried aerial plant parts. |
| 2. Solvent Extraction | The powdered plant material is soaked in or percolated with a solvent system. | To create a crude extract containing the desired phytochemicals. | Methanol-dichloromethane solution. csir.co.za |
| 3. Solvent-Solvent Partitioning | The crude extract is separated into different fractions based on solubility in immiscible solvents. | To remove non-polar compounds and enrich the extract with glycosides. | Various organic solvents (e.g., hexane, chloroform, ethyl acetate). |
| 4. Column Chromatography | The enriched fraction is passed through a column packed with a stationary phase to separate individual compounds. | To achieve fine separation and purification of target compounds. | Silica gel, Reversed-phase columns (e.g., C18). |
| 5. High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatography technique for final purification. | To isolate pure this compound. nih.gov | Reversed-phase columns with water/acetonitrile mobile phase. nih.gov |
Spectroscopic Characterization Approaches for Novel Natural Products
The determination of the precise chemical structure of a novel natural product like gordonoside J is a critical step following its isolation. This is accomplished through a combination of powerful spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. cabidigitallibrary.orgeurekaselect.com For steroidal glycosides, the primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgsciopen.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. researchgate.net It provides a wealth of information on the molecular structure by probing the magnetic properties of atomic nuclei.
1D NMR : One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. ¹H NMR gives details on the number of different types of protons and their immediate electronic environment, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. rsc.org
2D NMR : Two-dimensional NMR experiments are essential for piecing together the molecular puzzle. rsc.org Techniques like Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds, allowing the assembly of the complete carbon skeleton and the connection of different structural fragments. researchgate.netresearchgate.net
Mass Spectrometry (MS) is another indispensable technique that provides the molecular weight and elemental formula of a compound. acs.org High-resolution mass spectrometry can determine the molecular formula with high accuracy. acs.org Furthermore, tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule and analyzing the masses of the fragments, which provides valuable clues about the structure of the aglycone and the sequence of sugar units in the glycoside chain. researchgate.net The combination of soft ionization techniques with high-resolution analyzers allows for the unequivocal determination of molecular formulas for molecules up to 1 kDa. acs.org
Hyphenated techniques, which couple separation with spectroscopic detection, are also vital. Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the analysis and identification of compounds as they are separated, making it a powerful tool for analyzing complex plant extracts. nih.govnih.gov
| Technique | Abbreviation | Information Provided | Application to this compound Structure Elucidation |
|---|---|---|---|
| Mass Spectrometry | MS | Provides molecular weight and elemental composition. Fragmentation patterns give structural clues. acs.org | Determination of the molecular formula and the mass of the aglycone and sugar moieties. |
| Proton Nuclear Magnetic Resonance | ¹H NMR | Information about the proton framework, including chemical environment, and spin-spin coupling. rsc.org | Identifies the types and connectivity of protons in the steroid core and sugar units. |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Provides the number and electronic environment of each carbon atom in the molecule. rsc.org | Reveals the complete carbon skeleton of the aglycone and the sugar residues. |
| Correlation Spectroscopy | COSY | Shows ¹H-¹H correlations, identifying adjacent protons. researchgate.net | Establishes proton-proton connectivity within individual spin systems (e.g., within a sugar ring). |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly attached ¹H and ¹³C nuclei. researchgate.net | Assigns protons to their corresponding carbon atoms. |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. researchgate.net | Connects different structural fragments, such as linking the sugar units to each other and to the steroid aglycone. |
Biosynthetic Pathways and Precursor Analysis of Gordonoside J
Proposed Steroidal Aglycone Biosynthesis in Plants
The carbon skeleton of gordonoside J's aglycone originates from primary metabolism, specifically through the isoprenoid biosynthetic pathway. Steroids in plants are synthesized via the mevalonate (B85504) (MVA) pathway, which takes place in the cytoplasm. nih.govnih.gov This pathway utilizes acetyl-CoA as the fundamental building block.
The key steps are as follows:
Formation of Isopentenyl Pyrophosphate (IPP): Acetyl-CoA is converted through a series of enzymatic reactions into the five-carbon isoprenoid precursor, IPP. nih.gov IPP is the universal building block for all terpenoids, including steroids.
Synthesis of 2,3-Oxidosqualene (B107256): IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed to form larger precursors. Ultimately, two molecules of farnesyl pyrophosphate (FPP, C15) are joined to create squalene (B77637) (C30). Squalene is then epoxidized to form 2,3-oxidosqualene, a critical branch point in terpenoid metabolism. nih.govresearchgate.net
Cyclization to Sterol Precursors: In plants, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase to produce cycloartenol, the dedicated precursor for phytosterols (B1254722) (plant sterols). nih.gov Through a series of subsequent modifications including demethylations and isomerizations, cycloartenol is converted to cholesterol. nih.gov
Formation of the Pregnane (B1235032) Skeleton: Cholesterol (C27) is the accepted precursor for the C21 pregnane skeleton of compounds like this compound. nih.govresearchgate.net This conversion involves the oxidative cleavage of the C6 side chain of cholesterol. While the exact enzymes for every step in all plants are not fully known, this process is analogous to steroid hormone synthesis in mammals and is believed to be catalyzed by specific cytochrome P450 enzymes. researchgate.net This cleavage results in the formation of pregnenolone, a key C21 intermediate. researchgate.net Further enzymatic modifications, such as hydroxylations, likely occur to produce the specific pregnane aglycone of this compound, which is characterized as a pregn-5-ene derivative. researchgate.netresearchgate.net
Table 1: Key Intermediates and Enzymes in Steroidal Aglycone Biosynthesis
| Intermediate | Precursor | Key Enzyme Class/Enzyme | Role in Pathway |
| Isopentenyl Pyrophosphate (IPP) | Acetyl-CoA | HMG-CoA Reductase (HMGR) | C5 building block for all isoprenoids. nih.gov |
| 2,3-Oxidosqualene | Squalene | Squalene Epoxidase (SQE) | Linear C30 precursor, branch point for sterols and triterpenes. nih.gov |
| Cycloartenol | 2,3-Oxidosqualene | Cycloartenol Synthase (CAS) | First cyclic precursor dedicated to sterol biosynthesis in plants. nih.gov |
| Cholesterol | Cycloartenol | Various (e.g., sterol demethylases) | C27 sterol, direct precursor to the pregnane skeleton. nih.govresearchgate.net |
| Pregnenolone | Cholesterol | Cytochrome P450 (Side-Chain Cleavage) | C21 pregnane core, formed by removal of a C6 side-chain fragment. researchgate.net |
Glycosylation Mechanisms in Pregnane Glycoside Formation
Glycosylation is a critical process that dramatically increases the structural diversity and alters the biological properties of natural products like this compound. This process involves the sequential attachment of sugar units to the aglycone core, catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govfrontiersin.org
The formation of the complex oligosaccharide chain of this compound is a highly specific, step-wise process:
Sugar Activation: The monosaccharide units to be added are first "activated" by being attached to a nucleotide diphosphate (B83284), most commonly uridine (B1682114) diphosphate (UDP). This reaction forms UDP-sugars (e.g., UDP-glucose), which serve as high-energy sugar donors for the UGTs.
Initial Glycosylation: The process begins with a specific UGT transferring the first sugar moiety from a UDP-sugar to a hydroxyl group on the steroidal aglycone. For many pregnane glycosides, this initial attachment occurs at the C-3 position of the steroid nucleus. nih.gov
Chain Elongation: Subsequent UGTs catalyze the further elongation of the sugar chain. These enzymes exhibit high specificity for both the recipient molecule (the growing glycoside) and the UDP-sugar donor. Each UGT adds a specific sugar in a specific linkage, leading to the formation of a complex and precisely defined oligosaccharide chain. Pregnane glycosides are known to contain a variety of deoxy sugars and other modified monosaccharides, indicating the involvement of a diverse set of UGTs. mdpi.commdpi.com
Table 2: Common Sugars in Pregnane Glycosides and Their Activating Nucleotide
| Sugar Type | Example | Activating Nucleotide |
| Hexose | D-Glucose | UDP |
| Deoxyhexose | D-Cymarose | UDP |
| Deoxyhexose | D-Oleandrose | UDP |
| Deoxyhexose | D-Digitoxose | UDP |
| Pentose | D-Xylose | UDP |
Enzymatic Systems Involved in Secondary Metabolite Elaboration
The biosynthesis of a complex natural product like this compound is not limited to the formation of the basic skeleton and glycosylation. A variety of "tailoring" enzymes are required to perform final chemical modifications, which are crucial for the compound's structure and function. mdpi.com These enzymatic systems are responsible for the immense chemical diversity observed in plant secondary metabolites. mdpi.com
Key enzymatic systems involved in the elaboration of pregnane glycosides include:
Cytochrome P450 Monooxygenases (CYP450s): This is a vast and functionally diverse superfamily of enzymes that catalyze a wide range of oxidative reactions. researchgate.net In the context of this compound biosynthesis, CYP450s are essential for hydroxylating specific positions on the steroidal aglycone (e.g., at C-14) and potentially modifying the sugar moieties. nih.govresearchgate.net These hydroxylations provide attachment points for sugars or other functional groups.
UDP-Glycosyltransferases (UGTs): As detailed in the previous section, UGTs are the primary enzymes responsible for glycosylation. The plant genome often contains hundreds of UGT genes, allowing for the creation of an enormous variety of glycosidic patterns. frontiersin.org
Acyltransferases: These enzymes are responsible for adding acyl groups (such as tigloyl, benzoyl, or acetyl groups) to either the aglycone or the sugar residues. mdpi.comoup.com Acylation further increases the structural complexity and can significantly impact the molecule's biological activity.
Methyltransferases: These enzymes add methyl groups to hydroxyls, often on the sugar moieties, creating O-methylated sugars which are common in cardiac and pregnane glycosides. oup.com
Table 3: Major Enzyme Families in Secondary Metabolite Elaboration
| Enzyme Family | Function | Example of Modification |
| Cytochrome P450s (CYP450s) | Oxidation, Hydroxylation | Addition of -OH groups to the steroid core (e.g., at C-14). nih.gov |
| Glycosyltransferases (UGTs) | Glycosylation | Attachment of sugar chains to the aglycone. frontiersin.org |
| Acyltransferases | Acylation | Addition of an ester-linked group (e.g., tigloyl) to a hydroxyl. mdpi.com |
| Methyltransferases | Methylation | Addition of a methyl group to a sugar's hydroxyl, forming a methoxy (B1213986) group. oup.com |
Synthetic Strategies and Derivatization of Gordonoside J
Total Synthesis Approaches for Complex Pregnane (B1235032) Glycosides
The total synthesis of pregnane glycosides is a demanding area of organic chemistry, necessitated by the limited availability of natural sources and the desire to create analogs with improved properties. These syntheses often involve the construction of both the steroidal aglycone and the intricate oligosaccharide chains, followed by their stereoselective coupling.
Significant progress has been made in the total synthesis of related pregnane glycosides, providing valuable insights and methodologies applicable to Gordonoside J. For instance, the total synthesis of ecdysosides A, B, F, and ecdysantheroside A, which feature 2,6-dideoxy-3-O-methyl-β-pyranose residues, has been achieved. nih.govresearchgate.net These syntheses highlight the utility of gold(I)-catalyzed glycosylation methods for constructing challenging 2-deoxy-β-pyranosidic linkages. nih.govresearchgate.net
Table 1: Representative Total Synthesis Efforts for Pregnane Glycosides
| Compound Name | Aglycone Type | Glycan Complexity | Key Synthetic Strategy/Methodology | Steps (Longest Linear) | Overall Yield | References |
| Ecdysosides A, B, F | Pregnane | Oligosaccharide | Gold(I)-catalyzed glycosylation for 2-deoxy-β-pyranosidic linkages | Not specified | Not specified | nih.govresearchgate.net |
| Gordonoside F | Pregnane | Tetrasaccharide | Coupling of Hoodigogenin A with tetrasaccharide ortho-alkynylbenzoate | 26 | 10% | nih.gov |
| Periploside A | Pregnane | Hexasaccharide | Stereoselective assembly of 2-deoxy-β-glycosidic linkages, FABO motif | 76 (29) | 9.2% | researchgate.netresearchgate.net |
| Saponin P57 | Pregnane | Trisaccharide | β-cymarosyl linkage installation, glycal donors, TPHB promoter | Not specified | Not specified | researchgate.netresearchgate.net |
Semi-synthetic Modifications and Analog Generation from Natural Precursors
While direct semi-synthetic modifications of this compound are not extensively detailed in the available literature, the general strategy of utilizing natural precursors for analog generation is well-established in the field of pregnane glycosides. researchgate.netiomcworld.comresearchgate.net For example, the aglycone Hoodigogenin A can be isolated or synthesized and subsequently glycosylated with various sugar moieties to produce a library of Hoodigosides. iomcworld.comresearchgate.net This approach allows for structural diversification, enabling structure-activity relationship (SAR) studies to identify compounds with enhanced or novel biological properties. The synthesis of P57 has also involved preparing its aglycone from digoxin, a related cardiac glycoside. researchgate.net Such strategies are crucial for exploring the therapeutic potential of these complex molecules by systematically altering their structures.
Stereoselective Glycosylation Methodologies in this compound Synthesis
The formation of stereochemically defined glycosidic bonds is a cornerstone of complex glycoside synthesis. For pregnane glycosides, achieving high stereoselectivity, particularly for the challenging 2-deoxy-β-glycosidic linkages, is paramount. nih.govresearchgate.netnih.govglycoforum.gr.jprsc.orgnih.gov
Key Methodologies and Challenges:
2-Deoxy-β-Glycosidic Linkages: The construction of these linkages is thermodynamically unfavorable and poses a significant synthetic hurdle. Gold(I)-catalyzed glycosylation methods have proven effective in this regard. nih.govresearchgate.net Glycals used as donors in conjunction with promoters like triphenylphosphine (B44618) hydrobromide (TPHB) have also facilitated β-selective glycosylation. researchgate.net
Neighboring Group Participation: The presence of participating groups, such as acyl functionalities at the C-2 position of the glycosyl donor, is a reliable strategy for directing the stereochemical outcome, typically favoring 1,2-trans glycosides. nih.govrsc.org This approach can also be adapted for the synthesis of 2-deoxy-glycosides, provided the participating groups can be selectively removed. nih.govrsc.org
Pre-activation Based Glycosylation: This strategy separates the activation of the glycosyl donor from its reaction with the acceptor, allowing for enhanced stereochemical control. nih.gov Factors such as protecting groups on the donor, solvent choice, and additives play critical roles in dictating the stereoselectivity. nih.gov
Other Glycosyl Donors: A variety of glycosyl donors, including glycosyl bromides, fluorides, trichloroacetimidates, N-phenyl trifluoroacetimidates, thioglycosides, sulfoxides, and ortho-alkynylbenzoates, have been employed in the synthesis of complex glycosides, each with specific activation requirements and stereochemical propensities. rsc.org
Aglycone Influence: The inherent stereochemistry and steric environment of the aglycone acceptor can significantly influence the stereoselectivity of the glycosylation reaction. rsc.org
Anomerization and Cleavage: Glycosidic linkages, especially deoxy-glycosides, can be susceptible to anomerization or cleavage under mild acidic conditions encountered during multi-step syntheses, necessitating careful reaction planning. rsc.org
The synthesis of Gordonoside F, for example, employed ortho-alkynylbenzoates as donors, but the coupling step resulted in a poor α:β ratio (1:1), highlighting the persistent challenges in achieving high stereoselectivity even with advanced methodologies. rsc.org
Challenges in the Chemical Synthesis of Highly Glycosylated Compounds
The synthesis of highly glycosylated compounds like this compound is fraught with challenges that span multiple aspects of organic synthesis.
Structural Complexity: Pregnane glycosides often feature multiple, distinct sugar units in complex sequences, demanding precise control over regioselectivity and stereoselectivity at each glycosidic linkage. nih.govnih.govresearchgate.netrsc.orgfrontiersin.org
Stereochemical Control: The formation of specific anomers (α or β) and the correct configuration at each glycosidic bond is critical for biological activity. Achieving this control, especially for 2-deoxy sugars and certain linkage types, remains a significant challenge. nih.govresearchgate.netnih.govglycoforum.gr.jprsc.orgnih.gov
Protecting Group Strategies: The selective protection and deprotection of numerous hydroxyl groups on both the aglycone and glycan moieties are essential for directing reactivity and preventing unwanted side reactions. This requires meticulous planning and execution. nih.govrsc.orguga.edu
Aglycone Stability: The steroidal aglycones can be sensitive to certain reaction conditions, requiring compatibility checks for all synthetic transformations. rsc.orguga.edu
Glycosyl Donor Preparation: The efficient and stereoselective synthesis of activated glycosyl donors is a prerequisite for successful glycosylation. uga.edu
Analytical Characterization: The precise structural elucidation of complex glycosides, including their stereochemistry, often requires advanced spectroscopic techniques (e.g., NMR) and sometimes the synthesis of all possible stereoisomers to confirm assignments. nih.gov
Despite these challenges, ongoing advancements in synthetic methodologies, including novel glycosylation promoters, donor systems, and protecting group strategies, continue to push the boundaries of what is achievable in the total synthesis of complex glycosylated natural products like this compound.
Pre Clinical Pharmacological Investigations of Gordonoside J
In Vitro Cellular Models for Bioactivity Assessment
Studies in Rat Polymorphonuclear Leukocytes
Studies involving Gordonoside J have employed rat polymorphonuclear leukocytes (PMNs) as a model system to evaluate its pharmacological effects. PMNs are critical components of the innate immune system, playing a significant role in inflammatory processes. Research has indicated that this compound, when tested in these cells, exhibits a notable inhibitory effect on a key inflammatory mediator.
Mechanisms of Biological Activity of Gordonoside J
Molecular Targeting in Inflammatory Pathways
The primary molecular target identified for Gordonoside J within inflammatory pathways is its ability to modulate the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes, including inflammation. By inhibiting the production of NO, this compound intervenes in key inflammatory cascades. While specific direct molecular targets beyond NO production are not extensively detailed in available research for this compound, its action suggests an influence on upstream signaling events that regulate inflammatory mediator synthesis. The inhibition of LPS-induced NO production indicates that this compound may target cellular components or pathways activated by inflammatory stimuli like lipopolysaccharide (LPS).
Cellular Signaling Pathway Modulation by this compound
This compound modulates cellular signaling by interfering with the pathways responsible for the generation of inflammatory mediators. Its most documented effect is on the nitric oxide production pathway, which has downstream implications for other inflammatory responses.
Inhibition of Nitric Oxide Production Pathways
This compound has demonstrated a significant inhibitory effect on nitric oxide (NO) production. Specifically, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in rat polymorphonuclear leukocytes (PMNS) targetmol.com. This inhibition is a key aspect of its anti-inflammatory potential. Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes, and its overproduction is often associated with inflammatory diseases mdpi.comnih.govgssiweb.org. Pathways such as nuclear factor-kappa B (NF-κB) are known to regulate the expression of inducible nitric oxide synthase (iNOS), a major contributor to NO production during inflammation mdpi.com. By inhibiting LPS-induced NO production, this compound likely interferes with these upstream signaling events that activate NOS.
Structure Activity Relationship Sar Studies of Gordonoside J and Congeners
Identification of Key Structural Determinants for Biological Activity
The biological activities of pregnane (B1235032) glycosides are intricately linked to their complex chemical structures, which typically comprise a steroidal aglycone and one or more sugar moieties attached via glycosidic linkages. While specific determinants for gordonoside J's activities are not extensively detailed in the available literature, general SAR observations from related pregnane glycosides offer insights. For instance, studies on Caralluma quadrangula pregnane glycosides suggest that a lower number of sugar moieties at the C-3 position correlates with increased activity. Furthermore, among compounds with two sugar moieties at C-3, the absence of a sugar moiety at C-20 was associated with higher activity ukzn.ac.zamdpi.com.
This compound itself is characterized by a complex glycosidic chain, as indicated by its structure involving multiple sugar units ukzn.ac.za. The precise contribution of each sugar residue, the aglycone structure, and any specific functional groups within this compound to its anti-senescence or other biological effects requires dedicated research. Elucidating these relationships would involve systematic structural modifications and subsequent bioactivity assessments.
Comparative Analysis with Related Pregnane Glycosides (Gordonosides and Hoodigosides)
Pregnane glycosides are found across various plant families, with distinct structural variations influencing their bioactivities. This compound has been identified in Camellia species ukzn.ac.zaresearchgate.netnih.govnih.gov, where it is associated with anti-senescence effects. In contrast, compounds referred to as gordonosides and hoodigosides are primarily known from Hoodia species and are recognized for their appetite-suppressing properties mdpi.comdergipark.org.trresearchgate.net.
Direct comparative SAR studies between this compound and specific gordonosides or hoodigosides are not extensively documented in the reviewed literature. While the general class of pregnane glycosides shares a common steroidal backbone, variations in the aglycone and, notably, the type, number, and linkage of the sugar chains can lead to significant differences in biological activity. The complex oligosaccharide chain of this compound ukzn.ac.za likely contributes to its unique pharmacological profile, distinguishing it from simpler glycosides found in other genera. A comprehensive comparative analysis would involve detailed structural characterization and parallel bioactivity testing of this compound alongside its related gordonoside and hoodigoside congeners to pinpoint structure-activity correlations.
Computational and Rational Design of this compound Analogs
The field of natural product drug discovery increasingly leverages computational and rational design strategies to develop novel analogs with improved potency, selectivity, or pharmacokinetic properties. While computational approaches have been applied to evaluate the potential of other pregnane glycosides for various activities, such as anti-diabetic and anti-inflammatory effects researchgate.netacs.orgnih.gov, specific studies focusing on the computational design or rational synthesis of this compound analogs were not identified in the provided search results.
The inherent structural complexity of this compound presents opportunities for targeted modifications to explore SAR. Future research could involve in silico modeling to predict the binding interactions of this compound with target biomolecules, followed by the design and synthesis of analogs with modified sugar moieties, aglycone structures, or functional groups. Such studies would be instrumental in understanding the pharmacophore of this compound and in developing optimized derivatives for therapeutic applications.
Data Tables: Detailed data tables specifically outlining the structure-activity relationships of this compound, comparative analyses with gordonosides and hoodigosides, or findings from computational design studies could not be generated based on the information available in the provided search results. The current literature primarily offers general context on pregnane glycosides and their broad bioactivities, highlighting a need for more focused SAR investigations on this compound.
Compound List:
this compound
Theasapogenol galactosides
Ardisimamilloside B
Pregnane glycosides (general class)
Gordonosides (general class)
Hoodigosides (general class)
Rus A-E
Extensumsides C-L
Dardanols A-E
NAS03, NAS04
P57AS3
Hoodigogenin A
Calogenin
Advanced Analytical Methodologies for Gordonoside J Characterization
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are fundamental in the separation, quantification, and purity assessment of gordonoside J from complex botanical matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UPLC), are the most commonly employed techniques for the analysis of steroidal glycosides from Hoodia gordonii. researchgate.netnih.gov These methods offer high resolution and sensitivity, which are crucial for distinguishing between structurally similar glycosides present in the plant extract.
For the quantitative analysis of the family of Hoodia gordonii steroid glycosides, HPLC methods coupled with ultraviolet (UV) or mass spectrometry (MS) detection have been developed. researchgate.net An octyl-modified reversed-phase column is often utilized in a gradient elution mode for effective separation. researchgate.net Quantification is typically performed against an external calibration curve prepared using a pure standard of a related steroidal glycoside. researchgate.net These methods have demonstrated good repeatability, with short- and long-term variations being less than 3% and 6%, respectively, and recoveries exceeding 85%. researchgate.net The detection limits for individual steroidal glycosides are generally in the low microgram per gram (µg/g) range in dried plant material. researchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection and quantification of this compound even at trace levels. LC-MS is also instrumental in confirming the identity of the compound by providing accurate mass measurements. waters.com
In the analysis of steroidal glycosides from Hoodia gordonii, LC-MS methods have been developed for the determination of these compounds in plant extracts and dietary supplements. waters.com These methods often utilize a reversed-phase column with a gradient mobile phase consisting of water and acetonitrile, both containing a small percentage of an acid like acetic acid to improve peak shape and ionization efficiency. waters.com
A more advanced approach involves the use of Ultra-Performance Liquid Chromatography coupled with orthogonal acceleration Time-of-Flight Mass Spectrometry (UPLC/oaTOF MSE). nih.gov This technique allows for the holistic characterization of chemical constituents in H. gordonii extracts. nih.gov The MSE mode acquires both low-energy (for precursor ion information) and high-energy (for fragmentation data) scans in a single run, providing comprehensive structural information. nih.gov This is particularly useful for the identification and structural elucidation of known and novel steroidal glycosides, including this compound. nih.gov
Table 1: Illustrative LC-MS Parameters for the Analysis of Steroidal Glycosides in Hoodia gordonii
| Parameter | Value |
|---|---|
| Chromatography System | UPLC |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) |
| Acquisition Mode | MSE (low and high energy scans) |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. While LC-MS provides information on the molecular weight and fragmentation patterns, NMR provides detailed insights into the carbon-hydrogen framework and the connectivity of atoms within the molecule.
The structural characterization of novel steroidal glycosides isolated from Hoodia gordonii, which are congeners of this compound, has been successfully achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. researchgate.net 1D NMR experiments such as ¹H and ¹³C NMR provide information about the different types of protons and carbons present in the molecule and their chemical environments.
2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete structure. COSY experiments reveal proton-proton couplings, helping to establish spin systems within the molecule. HSQC correlates protons to their directly attached carbons, while HMBC shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments and determining the glycosidic linkages.
Table 2: Key NMR Experiments for the Structural Elucidation of this compound
| NMR Experiment | Information Obtained |
|---|---|
| ¹H NMR | Provides information on the number, type, and chemical environment of protons. |
| ¹³C NMR | Provides information on the number and type of carbon atoms. |
| COSY | Establishes proton-proton (H-H) correlations, identifying coupled protons. |
| HSQC | Correlates protons to their directly attached carbon atoms (¹JCH). |
| HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH), crucial for connecting molecular fragments. |
| NOESY/ROESY | Provides information on through-space proton-proton interactions, aiding in the determination of relative stereochemistry. |
Method Development for Analysis in Botanical Extracts
The development of robust and reliable analytical methods is critical for the accurate quantification of this compound in botanical extracts of Hoodia gordonii. The complexity of the plant matrix, which contains a multitude of other related and unrelated compounds, presents a significant analytical challenge.
The initial and crucial step in the analysis is the efficient extraction of this compound from the plant material. For steroidal glycosides in Hoodia gordonii, extraction is commonly performed using methanol. researchgate.net Sonication is often employed to enhance the extraction efficiency. nih.gov The extraction procedure typically involves repeated extractions of the plant material, followed by centrifugation to separate the extract from the solid plant debris. nih.gov The resulting supernatants are then combined to ensure a representative sample. nih.gov
Method development for the chromatographic separation focuses on achieving adequate resolution of this compound from other co-eluting compounds. This involves the optimization of several parameters, including the choice of the stationary phase (column chemistry), the mobile phase composition and gradient profile, the column temperature, and the flow rate. Validation of the analytical method is a critical step to ensure its reliability and includes the assessment of parameters such as linearity, repeatability, limits of detection (LOD), and limits of quantification (LOQ). waters.com For instance, a developed LC-MS method for a related compound showed good linearity and repeatability with a relative standard deviation of less than 5.0%. waters.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Future Research Directions and Translational Perspectives for Gordonoside J
Exploration of Broader Biological Activities and Therapeutic Potential
Initial research has shown that gordonoside J, isolated from the stem of Chrysanthemum officinale, exhibits anti-inflammatory properties by inhibiting the production of nitric oxide in rat polymorphonuclear leukocytes. This finding provides a crucial starting point for investigating its potential in treating inflammatory conditions. However, the therapeutic landscape for steroidal glycosides is vast and diverse, suggesting that the bioactivity of this compound may extend beyond inflammation.
Future research should systematically explore a wider range of biological effects. Given the activities of similar compounds, key areas of investigation include:
Metabolic Disorders: Other steroidal glycosides, such as gordonoside F from Hoodia gordonii, have been identified as agonists of GPR119, a receptor involved in metabolic homeostasis. nih.govpnas.orgfao.org This suggests that this compound could be evaluated for its potential to influence glucose metabolism, insulin (B600854) secretion, and appetite regulation, making it a candidate for anti-diabetic or anti-obesity research. nih.govpnas.orgsemanticscholar.org
Oncology: Many plant-derived steroidal glycosides demonstrate cytotoxic activities against various cancer cell lines. nih.gov Screening this compound for its anti-proliferative and pro-apoptotic effects on cancer cells could uncover novel applications in oncology.
Immunomodulation: Beyond general anti-inflammatory action, the potential for this compound to modulate specific immune pathways warrants investigation. This could include its effects on cytokine production, lymphocyte proliferation, and macrophage activity.
Antiviral and Antimicrobial Properties: The structural class to which this compound belongs has members with known antiviral and antimicrobial activities. mdpi.com Testing its efficacy against a panel of viruses and bacteria could reveal new avenues for infectious disease treatment.
A thorough exploration of these and other potential activities will be critical in defining the therapeutic promise of this compound.
Development of Advanced Synthetic Methodologies for Scalable Production
The advancement of this compound from a laboratory curiosity to a viable therapeutic agent is contingent upon the availability of sufficient quantities for extensive preclinical and clinical studies. Natural extraction often yields low amounts of the pure compound, making it an impractical source for large-scale production. nih.gov Therefore, the development of efficient and scalable synthetic methodologies is paramount.
The chemical synthesis of complex steroidal glycosides presents significant challenges due to the intricate stereochemistry of the steroid backbone and the complex nature of the attached sugar moieties. researchgate.netresearchgate.net Future research should focus on:
Total Synthesis: Establishing a robust total synthesis route would provide unambiguous structural confirmation and a reliable source of the material. This process often involves numerous steps and requires sophisticated strategies for stereocontrol.
Semi-Synthesis: Utilizing more abundant, structurally related natural products as starting materials for a semi-synthetic approach could offer a more efficient pathway to this compound.
Enzymatic and Bio-catalytic Methods: Leveraging enzymes such as glycosyltransferases could offer a highly specific and efficient means of attaching the sugar moieties to the steroidal aglycone. nih.govsemanticscholar.org This biosynthetic approach can overcome many challenges of traditional chemical synthesis, such as the need for extensive protecting group manipulations, and can proceed under milder reaction conditions. semanticscholar.orgnih.gov
Successfully developing a scalable production method is a critical step in the translational pipeline, enabling the comprehensive biological evaluation necessary for drug development.
Application of Omics Technologies to Elucidate Comprehensive Biological Effects
To fully understand the therapeutic potential and safety profile of this compound, a systems-level investigation of its biological effects is necessary. Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to achieve this comprehensive view. nih.govnih.govfrontiersin.org These approaches can move beyond a single-target assessment to reveal the global molecular changes induced by the compound in a biological system. ijpsr.comvt.edu
Future applications of omics in this compound research should include:
Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with this compound can help identify the signaling pathways it modulates. This could confirm its mechanism of action related to inflammation and uncover novel, previously unsuspected biological targets.
Proteomics: This approach identifies and quantifies changes in the entire set of proteins in response to this compound treatment. It can reveal downstream effects of pathway modulation and help in identifying specific protein targets and biomarkers of the compound's activity.
Metabolomics: By studying the changes in the metabolic profile of a system, metabolomics can provide insights into the functional consequences of the compound's activity, for instance, alterations in lipid or glucose metabolism.
Integrating data from these multiple omics platforms can provide a holistic understanding of the mechanism of action of this compound, identify potential off-target effects, and facilitate the discovery of biomarkers for monitoring its therapeutic efficacy and safety. nih.gov
Innovations in Delivery Systems for Enhanced Bioavailability of Natural Products
A significant hurdle for many natural products, including glycosides, is their poor bioavailability, which can be due to low solubility, poor stability, or rapid metabolism and elimination. nih.govworldscientific.com For this compound to be an effective therapeutic agent, it must reach its target site in the body at a sufficient concentration. Therefore, research into innovative drug delivery systems is crucial. scientificarchives.com
Future work in this area could focus on:
Nanoparticle-based Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can protect it from degradation, improve its solubility, and potentially facilitate targeted delivery to specific tissues, thereby enhancing efficacy and reducing systemic toxicity. nih.gov
Hydrogels and Other Formulations: For localized applications, such as in treating topical inflammation or certain localized cancers, formulating this compound into hydrogels or other matrices could provide sustained release at the site of action.
Prodrug Strategies: Chemically modifying the this compound molecule to create a prodrug that is converted to the active form in the body could be a strategy to overcome absorption barriers and improve its pharmacokinetic profile.
Developing an effective delivery system will be a key determinant in successfully translating the in vitro biological activities of this compound into in vivo therapeutic effects. worldscientific.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
